molecular formula C27H28N4O4S B2528870 ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 2034583-49-6

ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2528870
CAS No.: 2034583-49-6
M. Wt: 504.61
InChI Key: FYSFYFMPLVYRJA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Research has explored the use of related compounds in asymmetric synthesis, particularly in constructing chiral building blocks for enantioselective alkaloid synthesis. The study by Hirai et al. (1992) demonstrated an asymmetric intramolecular Michael reaction of acyclic compounds, leading to the creation of versatile chiral building blocks with moderate to excellent optical yield, indicating potential applications in the synthesis of complex organic molecules (Hirai, Terada, Yamazaki, & Momose, 1992).

Antifolate Agents and Antitumor Activity

Gangjee et al. (2007) focused on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, targeting dihydrofolate reductase (DHFR) inhibitors and as potential antitumor agents. This research demonstrates the compound's role in developing new therapeutic agents, particularly in treating tumors and managing opportunistic infections in patients with compromised immune systems (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Molecular Docking Studies

El-Azab et al. (2016) conducted FT-IR, FT-Raman, and molecular docking studies on a structurally similar compound, examining its molecular stability, electrostatic potential, and nonlinear optical properties. Molecular docking studies suggested potential inhibitory activity against specific inhibitors, highlighting the compound's relevance in designing molecules with targeted biological activity (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Synthesis of Heterocyclic Systems

Selič, Grdadolnik, and Stanovnik (1997) utilized related compounds in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, indicating the compound's utility in generating diverse organic molecules with potential pharmacological applications (Selič, Grdadolnik, & Stanovnik, 1997).

Supramolecular Architecture

Pietrzak et al. (2018) explored the supramolecular architecture in azaheterocyclic phosphonates, detailing the crystal structures of related compounds. This research provides insights into the molecular and supramolecular properties of such compounds, which is crucial for the development of materials and drugs (Pietrzak, Modranka, Wojciechowski, Janecki, & Wolf, 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name

ethyl 4-[[2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-3-5-15-31-25(33)24-23(21(16-28-24)18-9-7-6-8-10-18)30-27(31)36-17-22(32)29-20-13-11-19(12-14-20)26(34)35-4-2/h6-14,16,28H,3-5,15,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFYFMPLVYRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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